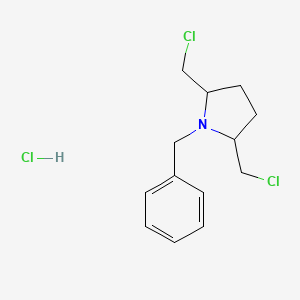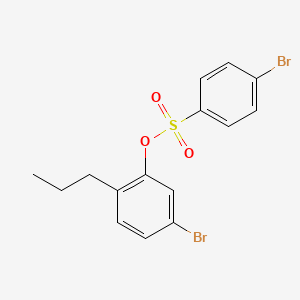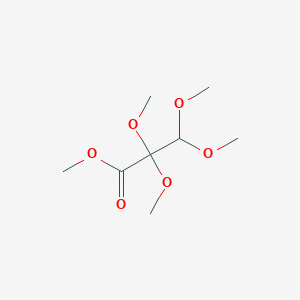![molecular formula C12H9N3O B14344810 4-Amino-11H-pyrido[2,1-B]quinazolin-11-one CAS No. 92516-48-8](/img/structure/B14344810.png)
4-Amino-11H-pyrido[2,1-B]quinazolin-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-11H-pyrido[2,1-B]quinazolin-11-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its fused pyrido-quinazolinone structure, which imparts unique chemical and biological properties. Quinazolinones are known for their diverse pharmacological activities, making them valuable in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-11H-pyrido[2,1-B]quinazolin-11-one typically involves the use of transition metal-catalyzed reactions. One common method is the copper(II) acetate-catalyzed reaction of substituted isatins with 2-bromopyridine derivatives. This reaction proceeds through C−N and C−C bond cleavage and the formation of two C−N bonds in a one-pot procedure . Another method involves the use of 2-aminopyridines and 2-haloacetophenones in a copper-catalyzed domino sequence .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-11H-pyrido[2,1-B]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different pharmacological activities and chemical properties .
Aplicaciones Científicas De Investigación
4-Amino-11H-pyrido[2,1-B]quinazolin-11-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an efflux pump inhibitor in bacterial cells.
Industry: The compound is used in the development of new materials and chemical processes due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-Amino-11H-pyrido[2,1-B]quinazolin-11-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit efflux pumps in bacterial cells, thereby enhancing the efficacy of antibiotics . The compound may also interact with DNA and proteins, leading to its antiproliferative and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
11H-Pyrido[2,1-B]quinazolin-11-one: A closely related compound with similar structural features.
6,7,8,9-Tetrahydro-11H-pyrido[2,1-B]quinazolin-11-one: Another quinazolinone derivative with a different degree of saturation.
Uniqueness
4-Amino-11H-pyrido[2,1-B]quinazolin-11-one is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a pharmacological agent.
Propiedades
Número CAS |
92516-48-8 |
|---|---|
Fórmula molecular |
C12H9N3O |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
4-aminopyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C12H9N3O/c13-9-5-3-4-8-11(9)14-10-6-1-2-7-15(10)12(8)16/h1-7H,13H2 |
Clave InChI |
RZVPBDSVVKZFTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC3=C(C=CC=C3N)C(=O)N2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


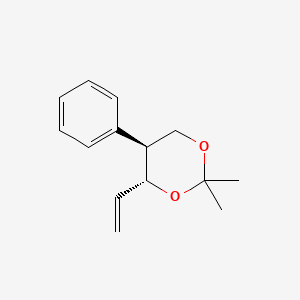
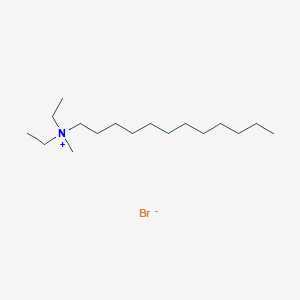
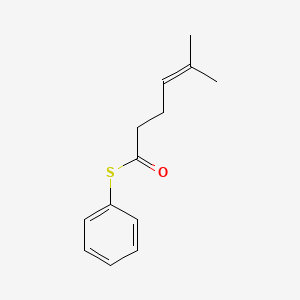

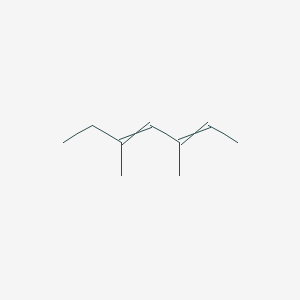
![Bicyclo[3.2.0]heptane-3-carboxamide](/img/structure/B14344749.png)
![6-ethoxy-3-ethyl-5-oxo-1-propyl-8H-pyrimido[5,4-b][1,4]thiazine-2,4,7-trione](/img/structure/B14344775.png)
![Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14344794.png)
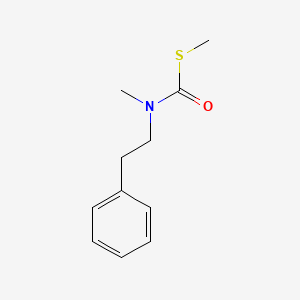
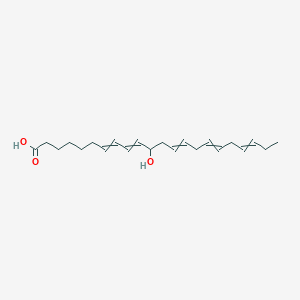
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
